molecular formula C39H69ClO4 B588104 (6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione CAS No. 1336935-03-5

(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione

Cat. No.: B588104
CAS No.: 1336935-03-5
M. Wt: 637.4 g/mol
InChI Key: LIBNDJOBAGMROQ-RQOIEFAZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(6Z,9Z,29Z)-19-(chloromethyl)-20,20-dihydroxyoctatriaconta-6,9,29-triene-18,21-dione can be synthesized through esterification reactions involving oleic acid and linoleic acid with 3-chloropropanediol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of oleic and linoleic acid chains, which confer distinct physical and chemical properties. This combination allows for specific interactions with biological membranes and makes it a valuable tool in biochemical research .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol involves the esterification of oleic acid and linoleic acid with 3-chloropropanediol in the presence of a catalyst.", "Starting Materials": [ "Oleic acid", "Linoleic acid", "3-chloropropanediol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Step 1: Combine oleic acid, linoleic acid, and 3-chloropropanediol in a reaction flask.", "Step 2: Add a catalyst, such as sulfuric acid, to the reaction flask.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then extract the product with an organic solvent, such as dichloromethane.", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS No.

1336935-03-5

Molecular Formula

C39H69ClO4

Molecular Weight

637.4 g/mol

IUPAC Name

[3-chloro-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate

InChI

InChI=1S/C39H69ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-

InChI Key

LIBNDJOBAGMROQ-RQOIEFAZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

SMILES

CCCCCCCCC=CCCCCCCCC(=O)C(C(CCl)C(=O)CCCCCCCC=CCC=CCCCCC)(O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

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